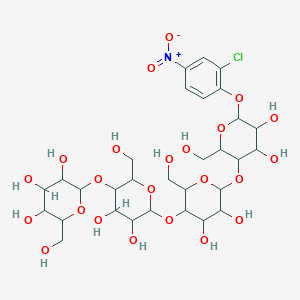
2-Chloro-4-nitrophenyl-b-D-cellotetraoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is a chromogenic substrate used primarily for the detection and characterization of cellulase activity. This compound is particularly useful in biofuels research, where it helps measure cellulase activity for optimal ethanol production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-b-D-cellotetraoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a suitable cellotetraose donor. The reaction is often carried out in the presence of a catalyst such as silver triflate or boron trifluoride etherate under anhydrous conditions. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-nitrophenyl-b-D-cellotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, leading to the release of 2-chloro-4-nitrophenol.
Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at pH 4.5-6.0.
Oxidation: Conducted in acidic or basic media, depending on the reagent.
Reduction: Carried out in alcoholic solvents under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-chloro-4-nitrophenol and cellotetraose.
Oxidation: Yields various oxidized derivatives of the compound.
Reduction: Results in the formation of reduced nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrophenyl-b-D-cellotetraoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study cellulase activity.
Biology: Helps in the kinetic characterization of cellulases, which are crucial for understanding cellulose degradation.
Industry: Essential in biofuels research for optimizing ethanol production by measuring cellulase activity.
Mecanismo De Acción
The compound acts as a chromogenic substrate for cellulases. When hydrolyzed by cellulases, it releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its distinct color change. This allows researchers to determine the activity and efficiency of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the cleavage of the glycosidic bond between the cellotetraose and the nitrophenyl group .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl β-D-cellobioside: Another chromogenic substrate used for cellulase activity detection.
2-Chloro-4-nitrophenyl β-D-cellobioside: Similar in structure but with a shorter glycosidic chain.
Uniqueness
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is unique due to its longer glycosidic chain, which provides a more accurate representation of natural cellulose substrates. This makes it particularly valuable in biofuels research and enzymatic studies .
Propiedades
Fórmula molecular |
C30H44ClNO23 |
|---|---|
Peso molecular |
822.1 g/mol |
Nombre IUPAC |
2-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2 |
Clave InChI |
WOQXBWUIUQFCGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)



![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)


![2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B12310176.png)


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)

![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)

